

Technical Profiling Guide: PubChem CID 94921 (2-Chloro-N-phenethylacetamide)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-chloro-N-ethyl-N-phenylacetamide*

CAS No.: 39086-61-8

Cat. No.: B1593822

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Content Type: Comparative Experimental Guide Subject: Covalent Warhead Characterization & Synthetic Utility Audience: Medicinal Chemists, Process Chemists, and Lead Discovery Biologists[1]

Executive Summary & Compound Identity

PubChem CID 94921 corresponds to 2-Chloro-N-phenethylacetamide (also known as 2-chloro-N-(2-phenylethyl)acetamide).[1] In the context of drug development, this compound serves two critical roles:

- **Synthetic Intermediate:** A pivotal scaffold in the synthesis of isoquinoline-based drugs, most notably the anthelmintic Praziquantel and various tetrahydroisoquinoline (THIQ) derivatives targeting NMDA receptors and HDACs.[1][2]
- **Covalent Electrophile:** It functions as a chloroacetamide warhead.[1][2] In chemoproteomics and fragment-based drug discovery (FBDD), this moiety is utilized to probe cysteine

reactivity, although it is often compared against less promiscuous warheads like acrylamides.
[1][2]

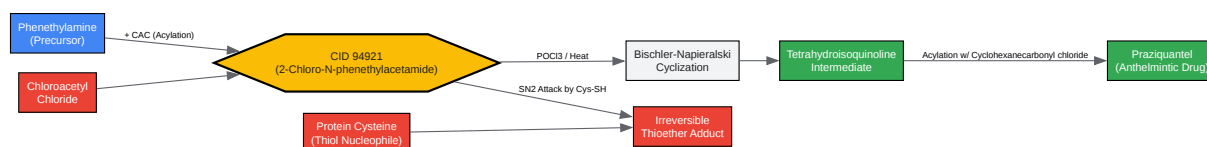
This guide objectively compares CID 94921 against alternative electrophilic fragments and synthetic routes, supported by experimental protocols for reactivity profiling and flow-chemistry synthesis.[1]

Mechanism of Action: Covalent Reactivity & Synthetic Pathway

CID 94921 operates via nucleophilic substitution (SN2).[1][2] The alpha-carbon, activated by the adjacent carbonyl and the leaving group (chloride), is highly susceptible to attack by thiols (cysteine residues in proteins) or nitrogen nucleophiles (in cyclization reactions).[1]

Visual 1: Synthetic & Mechanistic Pathway

The following diagram illustrates the dual utility of CID 94921: its conversion into the drug Praziquantel and its mechanism as a covalent protein probe.[2]



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Caption: Figure 1. Dual pathway analysis of CID 94921 showing its role as a precursor for Praziquantel synthesis (green path) and as a covalent cysteine modifier (red path).[1]

Comparative Analysis: Electrophilic Warheads & Synthetic Efficiency

In drug discovery, choosing the right electrophile is critical for selectivity.[1][2] CID 94921 (Chloroacetamide) is compared below against Acrylamides (common in targeted covalent inhibitors like Osimertinib) and other alkylators.

Table 1: Electrophile & Scaffold Comparison

Feature	CID 94921 (Chloroacetamide)	Acrylamide Analog	Chloroethyl Analog
Reactivity (k _{inact})	High. Rapid alkylation of thiols.[1]	Moderate. Tunable reactivity; requires specific orientation.[1][2]	Very High. Often leads to nonspecific toxicity.[1][2]
Selectivity	Low/Promiscuous. Can label exposed surface cysteines easily.[1][2]	High. Usually requires a binding pocket to position the warhead.[2]	Very Low. Genotoxic potential (DNA alkylation).[1][2]
Metabolic Stability	Low.[1][2] Susceptible to rapid glutathione (GSH) conjugation in plasma.[1][2]	Moderate. More stable in plasma than chloroacetamides.[1][2]	Low. Rapid degradation.[1][2][3]
Synthetic Utility	Excellent. Key precursor for Praziquantel & HDAC inhibitors.[1][2]	Good. Used for final stage functionalization.[1][2]	Limited.[1][2] Primarily used in nitrogen mustards.[1][2]
Primary Use Case	Fragment Screening / Intermediate.	Clinical Candidates.	Cytotoxic Chemotherapy.

Expert Insight: The "Warhead" Dilemma

As a Senior Application Scientist, I advise caution when using CID 94921 in phenotypic screening. Its high reactivity can lead to "false positives" via non-specific proteome alkylation.[1][2] However, this same reactivity makes it an excellent "hit-finding" fragment. If CID 94921 shows activity, the medicinal chemistry strategy involves "tuning down" the reactivity by converting the chloroacetamide to an acrylamide or adding steric bulk, while retaining the phenethyl recognition element.[1][2]

Experimental Protocols

To validate the utility of CID 94921, two distinct workflows are provided: one for Synthetic Production (Process Chemistry) and one for Reactivity Profiling (Chemical Biology).[1][2]

Protocol A: Continuous Flow Synthesis of CID 94921 (Praziquantel Precursor)

Rationale: Traditional batch synthesis is exothermic and hazardous.[1][2] Flow chemistry offers superior control.

Reagents:

- Phenethylamine (neat).[1][2]
- Chloroacetyl chloride (dissolved in dry DCM).[1][2]
- Triethylamine (Et₃N) as base.[1][2]
- Equipment: Vapourtec R-Series or equivalent flow reactor.

Step-by-Step Methodology:

- Feed Preparation: Prepare Solution A (Phenethylamine + Et₃N in DCM) and Solution B (Chloroacetyl chloride in DCM).
- Mixing: Pump solutions into a T-mixer at 0°C. The reaction is instantaneous and highly exothermic.
- Residence Time: Set reactor coil length for a residence time of 5–10 seconds.
- Quenching: Direct the output stream into a collection flask containing saturated NaHCO₃ to neutralize HCl byproducts.
- Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.
- Validation: Confirm CID 94921 structure via NMR (Singlet at ~4.0 ppm for -CH₂Cl group).

Protocol B: Glutathione (GSH) Half-Life Assay

Rationale: Determines the intrinsic reactivity of the warhead.^{[1][2]} Essential for predicting plasma stability and potential toxicity.

Reagents:

- CID 94921 (10 mM DMSO stock).^{[1][2]}
- Reduced Glutathione (GSH).^{[1][2]}
- Phosphate Buffer (PBS, pH 7.4).^{[1][2]}
- Internal Standard (e.g., Indomethacin).^{[1][2]}

Workflow:

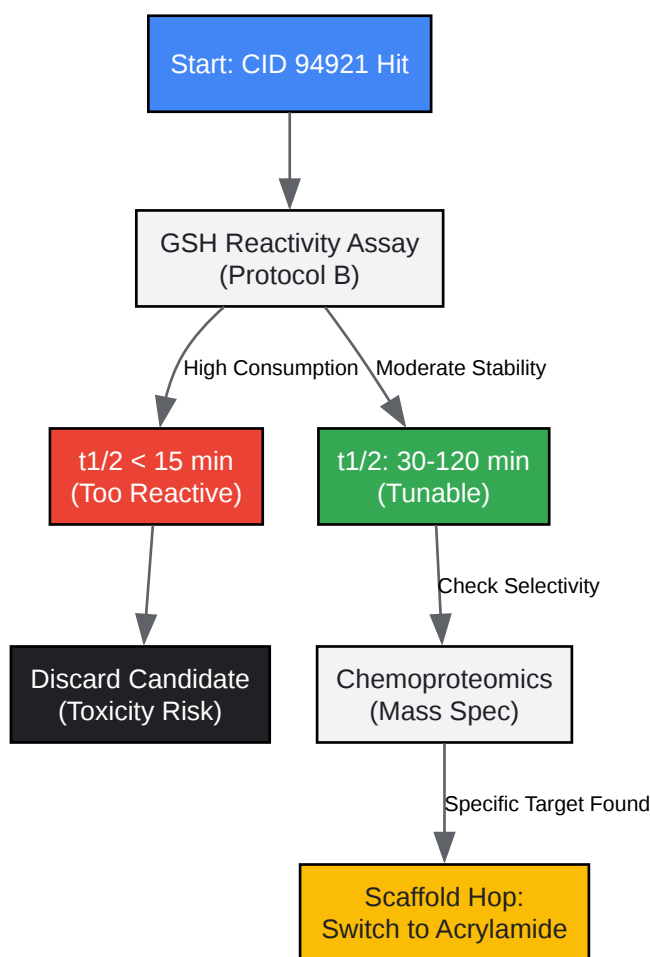
- Incubation: Mix CID 94921 (final 10 μ M) with GSH (final 500 μ M, 50x excess) in PBS at 37°C.
- Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.
- Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.
- Analysis: LC-MS/MS monitoring the disappearance of the parent peak (m/z 198 [M+H]⁺).
- Calculation: Plot $\ln[\text{Remaining \%}]$ vs. time to determine

Self-Validating Check:

- Control: Run a parallel assay with Iodoacetamide (High reactivity control, min) and Acrylamide (Low reactivity control, h). CID 94921 should fall in between, typically min.^{[1][2]}

Visualizing the Validation Workflow

The following Graphviz diagram outlines the decision tree for researchers using CID 94921 in a screening campaign.



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Caption: Figure 2. Decision matrix for evaluating CID 94921 hits. Moderate reactivity warrants further proteomic profiling; excessive reactivity suggests non-specific toxicity.

References

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- Backus, K. M., et al. (2016).^{[1][2]} "Proteome-wide covalent ligand discovery in native biological systems." *Nature*.^{[1][2]} (Context for Chloroacetamide vs Acrylamide reactivity profiling). [[Link](#)]^{[1][2]}

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Sources

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